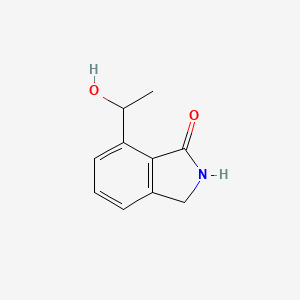

7-(1-Hydroxyethyl)isoindolin-1-one

Description

Overview of Isoindolinone Scaffold in Natural Products and Drug Molecules

The isoindolinone scaffold is a recurring theme in nature's pharmacopeia, appearing in a variety of fungal and plant-derived compounds with a broad spectrum of biological activities. chemicalbook.comgoogle.com These natural products often serve as the inspiration for the design of new synthetic drugs.

Some notable examples of natural products and synthetic drugs featuring the isoindolinone core include:

Natural Products: Fungi are a particularly rich source of isoindolinone-based compounds, many of which exhibit anticancer and fibrinolytic activities. google.com Examples include certain alkaloids that have demonstrated a range of biological effects. clockss.org

Synthetic Drugs and Investigational Compounds: The isoindolinone scaffold is a key component in several clinically significant drugs and investigational agents. Pazinacline and zopiclone (B121070) are examples of isoindolinone-containing drugs used for their effects on the central nervous system. Furthermore, the scaffold is a critical element in a new generation of targeted cancer therapies. For instance, isoindolinone derivatives have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell receptor signaling, with the aim of enhancing the body's immune response against tumors. Another area of active research involves isoindolinone derivatives as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer. google.com

The diverse biological activities associated with the isoindolinone scaffold are a testament to its ability to interact with a wide range of biological targets. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer effects. researchgate.net

Table 1: Examples of Bioactive Isoindolinone-Containing Compounds

| Compound Name | Type | Source/Application | Key Biological Activity |

| Fungal Metabolites | Natural | Fungi | Anticancer, Fibrinolytic google.com |

| Pazinaclone | Synthetic | Pharmaceutical | Central Nervous System Agent |

| Zopiclone | Synthetic | Pharmaceutical | Central Nervous System Agent |

| HPK1 Inhibitors | Synthetic | Investigational | Cancer Immunotherapy |

| EGFR Allosteric Inhibitors | Synthetic | Investigational | Non-Small Cell Lung Cancer Therapy google.com |

Historical Context of Isoindolinone Research in Medicinal Chemistry

The journey of isoindolinones in medicinal chemistry is a compelling narrative that begins with a cautionary tale and evolves into a story of therapeutic triumph. The most infamous member of this class is undoubtedly thalidomide (B1683933) . Initially marketed in the late 1950s as a sedative and for the treatment of morning sickness, its devastating teratogenic effects led to a global health crisis. This tragedy, however, inadvertently laid the groundwork for a deeper understanding of drug action and spurred the development of more rigorous drug safety regulations.

Decades later, a renewed interest in thalidomide's immunomodulatory and anti-angiogenic properties led to its repurposing for the treatment of multiple myeloma and erythema nodosum leprosum. This revival sparked a new era of isoindolinone research, focusing on the development of analogues with improved therapeutic profiles and reduced toxicity. This led to the creation of the so-called "immunomodulatory drugs" or IMiDs®, including lenalidomide and pomalidomide . These second and third-generation thalidomide analogues have become cornerstones in the treatment of various hematological malignancies, demonstrating the remarkable transformation of a once-vilified molecule into a life-saving therapeutic class.

This historical trajectory highlights a key principle in medicinal chemistry: the iterative process of drug design, where initial discoveries, even those with negative outcomes, can pave the way for future innovations.

Significance of 7-(1-Hydroxyethyl)isoindolin-1-one within the Isoindolinone Class

While the broader class of isoindolinones has been extensively studied, the specific derivative This compound remains a relatively unexplored entity within the scientific literature. Its significance, therefore, is largely inferred from the established properties of the isoindolinone scaffold and the chemical nature of its unique substituent.

The core isoindolinone structure provides a rigid and predictable framework for interacting with biological targets. The introduction of a 1-hydroxyethyl group at the 7-position of the aromatic ring introduces several key features that could be of medicinal chemistry interest:

Increased Polarity and Solubility: The hydroxyl group enhances the molecule's polarity, which can improve its aqueous solubility. This is a crucial property for drug candidates, as it can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with biological macromolecules such as enzymes and receptors. This can lead to enhanced binding affinity and selectivity.

A Chiral Center: The 1-hydroxyethyl substituent introduces a chiral center into the molecule. This means that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities and metabolic fates. The stereochemistry of this substituent could therefore be a critical determinant of its therapeutic potential.

A Handle for Further Derivatization: The hydroxyl group serves as a convenient chemical "handle" for further synthetic modifications. It can be readily esterified, etherified, or oxidized to introduce a wide range of other functional groups, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While no specific biological activities have been reported for this compound in the peer-reviewed literature, its structural features suggest that it could be a valuable building block or lead compound in the discovery of new therapeutic agents. Its potential to engage in specific interactions and its suitability for further chemical exploration make it a compound of interest for future research within the ever-expanding field of isoindolinone chemistry.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 773-65-9 |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNDKPYYNQMCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C(=O)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745161 | |

| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-65-9 | |

| Record name | 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential

Broad Spectrum of Reported Biological Activities of Isoindolinone Derivatives

Isoindolinone derivatives are recognized for their wide array of biological activities, making them a significant focus in pharmaceutical research. nih.govresearchgate.net These compounds have demonstrated potential as antitumor, antiviral, anticonvulsant, anxiolytic, anti-inflammatory, and antibacterial agents. nih.govjocpr.comjocpr.com Furthermore, their ability to inhibit various enzymes highlights their potential in treating a range of diseases. nih.govresearchgate.net The versatility of the isoindolinone structure allows for modifications that can enhance its interaction with various biological targets. nih.gov

Antitumor/Anticancer Activity

Isoindolinone derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. jocpr.comjocpr.comresearchgate.net Research has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis.

One study reported the synthesis of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives and their evaluation for cytotoxicity. jocpr.com Among the synthesized compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated notable antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. jocpr.comjocpr.com

In another investigation, ferrocene-substituted isoindolinone derivatives were synthesized and evaluated for their anticancer activities against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. researchgate.net Compound 11h , a ferrocene-substituted derivative, proved to be a potent anticancer agent with IC50 values of 1.0 µM and 1.5 µM against A549 and MCF-7 cell lines, respectively. researchgate.net Molecular docking studies suggested that this compound binds effectively to the Bcl-B protein. researchgate.net

Furthermore, a series of novel derivatives containing the isoindolinone skeleton were developed as histone deacetylase (HDAC) inhibitors, which are appealing targets for cancer therapy. nih.gov Several of these compounds demonstrated nanomolar IC50 values against HDAC1, with compounds 5a , 5b , and 13a showing the best results (65.6 nM, 65.1 nM, and 57.9 nM, respectively). nih.gov Compound 5b also showed potent antiproliferative activities against several cancer cell lines, performing better than the approved drug chidamide. nih.gov

The anticancer potential of 3-methyleneisoindolinones has also been investigated against head and neck squamous cell carcinoma (HNSCC) cells. acs.org These compounds were found to induce oxidative stress, decrease mitochondrial membrane potential, disrupt the cell cycle, and induce apoptosis in HNSCC cells. acs.org

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 µM | jocpr.comjocpr.com |

| Ferrocene-substituted isoindolinone (11h) | A549 | 1.0 µM | researchgate.net |

| Ferrocene-substituted isoindolinone (11h) | MCF-7 | 1.5 µM | researchgate.net |

| Isoindolinone derivative (5a) | HDAC1 | 65.6 nM | nih.gov |

| Isoindolinone derivative (5b) | HDAC1 | 65.1 nM | nih.gov |

| Isoindolinone derivative (13a) | HDAC1 | 57.9 nM | nih.gov |

Antiviral Activity

Recent studies have highlighted the potential of isoindolinone derivatives as antiviral agents. A rhodium(II)-catalyzed reaction was developed to synthesize isoindolinone derivatives containing continuous quaternary carbons. rsc.org These resulting products demonstrated antiviral activity against the SARS-CoV-2 3CL protease (3CLpro). rsc.org Control investigations revealed that the quaternary carbons and the hydroxyl group are crucial for this bioactivity. rsc.org

Anti-inflammatory Activity

Isoindoline-1,3-dione derivatives have been identified as a significant group of biologically active substances with anti-inflammatory properties. edgccjournal.org The N-substituted phthalimide (B116566) fragment is a component of several drugs, including thalidomide (B1683933). edgccjournal.org

A study focused on new N-substituted derivatives of isoindoline-1,3-dione reported that the compound 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione Ia exhibited pronounced analgesic and anti-inflammatory effects and was found to be of low toxicity. edgccjournal.org

Another research effort synthesized a series of basic aminoacetylenic isoindolines which showed significant activity as anti-inflammatory agents and as inhibitors of COX-1 and COX-2 enzymes. The percentage of edema inhibition varied among the compounds, with ZM3 and ZM5 showing inhibition not significantly different from that of ibuprofen, diclofenac, and celecoxib at a 10 mg/kg dose.

Enzyme Inhibition (e.g., α-glucosidase, acetylcholinesterase, SARS-CoV-2 3CL protease, DPP-4)

Isoindolinone derivatives have been shown to inhibit a variety of enzymes, indicating their potential in treating a range of diseases.

α-glucosidase and Acetylcholinesterase (AChE) Inhibition: A series of novel isoindolinones were evaluated for their inhibitory ability toward acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. researchgate.net These enzymes are associated with Alzheimer's disease and type-2 diabetes mellitus. researchgate.net The synthesized compounds showed potent inhibition with Ki values ranging from 2.33–13.81 μM for AChE, 1.45–12.27 μM for BChE, and 8.03–23.05 μM for α-glycosidase. researchgate.net Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found them to be potential acetylcholinesterase inhibitors. nih.gov Compound 4a , with an ortho chlorine moiety, exhibited the highest potency with an IC50 of 0.91 ± 0.045 μM. nih.gov

SARS-CoV-2 3CL protease Inhibition: As mentioned in the antiviral section, isoindolinone derivatives with continuous quaternary carbons have been found to exhibit antiviral activity by inhibiting the SARS-CoV-2 3CL protease. rsc.org

Dipeptidyl Peptidase IV (DPP-4) Inhibition: Isoindoline derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. nih.gov Focused structure-activity relationship studies led to the discovery of compound 4b as a highly selective and potent inhibitor of DPP-IV. nih.gov

| Compound Class/Derivative | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Novel isoindolinones | Acetylcholinesterase (AChE) | Ki: 2.33–13.81 μM | researchgate.net |

| Novel isoindolinones | Butyrylcholinesterase (BChE) | Ki: 1.45–12.27 μM | researchgate.net |

| Novel isoindolinones | α-glycosidase | Ki: 8.03–23.05 μM | researchgate.net |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | IC50: 0.91 ± 0.045 μM | nih.gov |

| Isoindolinone with continuous quaternary carbons | SARS-CoV-2 3CL protease | Exhibited antiviral activity | rsc.org |

| Isoindoline derivative (4b) | Dipeptidyl Peptidase IV (DPP-IV) | Highly selective and potent inhibitor | nih.gov |

Antibacterial Activity

The antibacterial properties of isoindolinone derivatives have been demonstrated against a range of bacterial pathogens. A series of novel isoindoline-1-one derivatives containing a piperidine moiety were synthesized and tested against phytopathogenic bacteria. nih.govacs.org These compounds showed good activity against Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac), with some exhibiting excellent activity against Xanthomonas oryzae pv oryzae (Xoo). nih.govacs.org The compound Y8 had an EC50 of 21.3 μg/mL against Xoo, which was better than the commercial bactericide thiediazole copper (EC50 = 53.3 μg/mL). nih.govacs.org

Another study reported that certain isoindolinones exhibited promising antibacterial activity with MIC values ranging from 0.328 to 3.6 mg/ml against B. subtilis, S. aureus, Micrococcus roseus, and E. coli. Furthermore, 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives showed remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa with MIC values of <0.025 μg/ml, 0.2 μg/ml, and 0.39 μg/ml, respectively.

Immunomodulatory Effects (e.g., thalidomide analogs)

The isoindolin-1-one (B1195906) core structure is a key feature of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs). These compounds are recognized for their ability to modulate the immune system, primarily by inhibiting the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) nih.gov. The immunomodulatory effects of thalidomide analogs extend beyond TNF-α suppression, influencing other cytokines as well.

In preclinical studies using rat models of lipopolysaccharide (LPS)-induced septic challenge, various thalidomide analogs have demonstrated a range of immunomodulatory activities. For instance, some analogs significantly decreased both plasma and hepatic levels of the pro-inflammatory cytokine TNF-α. In contrast, others were found to increase the plasma concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.gov. These compounds also showed minor effects on other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) nih.gov. The differences in the effects of various analogs are attributed to factors like their potency, specific mechanisms of action, and metabolic half-lives nih.gov. These findings underscore the potential for developing thalidomide analogs as therapeutic agents in conditions with dysregulated inflammatory responses.

Specific Biological Activities of 7-(1-Hydroxyethyl)isoindolin-1-one and Direct Analogs

In Vitro Biological Evaluation

In vitro studies are fundamental in determining the biological activity of a compound by assessing its effects on cells or specific molecular targets in a controlled laboratory setting.

Cell-based assays are crucial for evaluating the effects of chemical compounds on cellular functions, such as viability, growth, and death scispace.com. The isoindolin-1-one scaffold, present in this compound, is found in numerous derivatives that have been evaluated for their effects on cell proliferation and cytotoxicity, particularly in cancer cell lines nih.gov.

One key application of these assays is in screening for anti-cancer activity sciltp.com. For example, isoindolinone derivatives have been shown to inhibit the proliferation of KRAS and BRAF mutant cell lines at low nanomolar concentrations nih.gov. The effects of a compound can be categorized as cytotoxic, meaning it kills the cells, or cytostatic, which means it inhibits cell growth scispace.com. Various methods are employed to measure these effects, including assays that measure metabolic activity (like WST-1 and XTT assays), membrane integrity (like the lactate dehydrogenase (LDH) assay), or DNA synthesis (like the BrdU incorporation assay) scispace.comsciltp.comnih.gov.

In a study on isoindolin-1-one derivatives, researchers identified compounds that showed significant growth inhibition (over 80%) on several cancer cell lines at a concentration of 10 μM nih.gov. For instance, one compound targeting the scavenger receptor class B member 1 demonstrated 90% and 92% growth inhibition in two different melanoma cell lines nih.gov. Another compound was found to cause cell death in breast cancer (BT-549) and lung cancer (NCI-H522) cell lines nih.gov. These assays are vital for the initial screening and characterization of potential therapeutic agents scispace.com.

Table 1: Examples of Cell-Based Assays for Isoindolinone Analogs

| Assay Type | Principle | Endpoint Measured | Relevance to Isoindolinone Analogs |

|---|---|---|---|

| Proliferation Assay | Measures the rate of cell division. | DNA synthesis (e.g., BrdU incorporation), metabolic activity (e.g., MTT/WST conversion). scispace.comsciltp.com | Used to test the anti-proliferative effects of ERK1/2 inhibiting isoindolin-1-ones in KRAS and BRAF mutant cancer cells. nih.gov |

| Cytotoxicity Assay | Measures cell death. | Release of intracellular components (e.g., LDH), loss of membrane integrity. sciltp.com | To determine the cell-killing capacity of novel isoindolinone derivatives on various cancer cell lines. nih.gov |

| Apoptosis Assay | Detects programmed cell death. | Caspase activation, PARP cleavage, Annexin V staining. researchgate.net | To confirm the mechanism of cell death induced by isoindolinone-based compounds. |

Target-based screening is a rational approach in drug discovery that begins with the identification of a specific biological target, such as an enzyme or receptor, that is associated with a disease sciltp.comsciltp.com. Assays are then developed to screen for compounds that modulate the function of this purified target protein in vitro sciltp.comsciltp.com. This method is highly efficient and widely used, especially with the advancement of high-throughput screening technologies sciltp.com.

For the isoindoline scaffold, theoretical target-based approaches like docking simulations have been employed. A study performed docking simulations to evaluate two series of isoindolines as potential inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes scielo.org.mx. The results indicated that the isoindoline compounds could bind to the active sites of both COX enzymes in a manner similar to known anti-inflammatory drugs, suggesting they may act as inhibitors scielo.org.mx. This type of computational screening helps to prioritize compounds for further experimental testing. The primary advantage of target-based screening is its direct approach to modulating a known disease-related mechanism, although its efficacy must ultimately be confirmed in cellular and organismal models sciltp.com.

Enzyme assays are a specific form of target-based screening used to measure the ability of a compound to inhibit or activate a particular enzyme sciltp.com. The isoindolin-1-one structure is a component of potent inhibitors for several classes of enzymes, particularly kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer nih.govgoogle.com.

Akt Kinase Inhibition : Certain isoindolinone derivatives have been developed as inhibitors of the serine/threonine kinase Akt google.com. Akt plays a significant role in promoting cell proliferation and survival, and its inhibition is a key therapeutic strategy in cancer treatment google.com. Enzyme assays are used to determine the potency of these compounds, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

ERK1/2 Kinase Inhibition : A series of isoindolin-1-one compounds were discovered to be potent inhibitors of ERK1/2, which are key components of the MAPK signaling pathway nih.gov. Constitutive activation of this pathway is common in many tumors, making ERK1/2 an important therapeutic target nih.gov.

Cyclooxygenase (COX) Inhibition : As mentioned previously, theoretical studies suggest that isoindoline compounds may inhibit COX-1 and COX-2 enzymes, which are involved in inflammation scielo.org.mx. Biochemical enzyme assays would be the next step to experimentally validate these computational findings and quantify the inhibitory potency.

Table 2: Enzyme Inhibition by Isoindolin-1-one Analogs

| Enzyme Target | Therapeutic Area | Relevance of Isoindolin-1-one Scaffold |

|---|---|---|

| Akt (Protein Kinase B) | Cancer | Forms the core of derivatives designed to inhibit Akt, thereby reducing cell survival and proliferation. google.com |

| ERK1/2 (MAP Kinases) | Cancer | Used in the structure-based design of potent and orally bioavailable ERK1/2 inhibitors. nih.gov |

| COX-1 / COX-2 | Inflammation | Theoretical docking studies identified the isoindoline scaffold as a potential inhibitor of these enzymes. scielo.org.mx |

In Vivo Pre-clinical Assessments (if applicable to specific analogs)

Following promising in vitro results, candidate compounds are often advanced to in vivo preclinical assessments in animal models to evaluate their efficacy and pharmacokinetic properties in a living organism.

For isoindolin-1-one analogs, such studies have been conducted. For example, an ERK1/2 inhibitor featuring the isoindolin-1-one core (compound 22a) demonstrated acceptable pharmacokinetic profiles and significant in vivo antitumor efficacy in a HCT-116 (human colon carcinoma) xenograft model nih.gov. In this type of study, human tumor cells are implanted in immunocompromised mice, which are then treated with the test compound to determine its effect on tumor growth. The positive results from this xenograft model provide a strong basis for the further optimization of these compounds as potential clinical candidates for cancer therapy nih.gov.

Mechanism of Action Studies

Elucidation of Molecular Targets and Pathways

There is currently no available research that identifies the specific molecular targets or signaling pathways modulated by 7-(1-Hydroxyethyl)isoindolin-1-one. While related isoindolinone compounds have been investigated as potential positive allosteric modulators of metabotropic glutamate (B1630785) receptors, this has not been specifically demonstrated for this compound. nih.gov

Receptor Binding and Ligand-Target Interactions

No data from receptor binding assays or studies on ligand-target interactions for this compound are available.

Influence on Cellular Processes (e.g., cell cycle, protein degradation)

The influence of this compound on cellular processes such as the cell cycle or protein degradation has not been a subject of published research.

Structure Activity Relationship Sar of 7 1 Hydroxyethyl Isoindolin 1 One and Its Derivatives

Impact of the Hydroxyethyl (B10761427) Moiety on Biological Activity

The hydroxyl group is a key player in forming hydrogen bonds with protein residues in the active sites of enzymes or receptors. These interactions are often crucial for the stable binding of a ligand to its target, a prerequisite for biological activity. The ethyl group, on the other hand, contributes to the molecule's hydrophobicity and steric bulk. The size and orientation of this group can dictate how well the molecule fits into a binding pocket.

Recent research has highlighted the potential to enhance bioactivity by modifying moieties similar to the hydroxyethyl group. For instance, a 2024 study demonstrated that replacing the less active 2-hydroxyethyl group in tyrosol with a 2-(hydroxymethoxy)vinyl (HMV) moiety could enhance its biological activity. nih.gov This suggests that strategic modifications to the hydroxyethyl group in 7-(1-hydroxyethyl)isoindolin-1-one could similarly modulate its effects.

| Modification of the Hydroxyethyl Moiety | Predicted Impact on Biological Activity | Rationale |

| Removal of the hydroxyl group | Likely decrease in activity | Loss of a key hydrogen bonding interaction with the biological target. |

| Increasing the alkyl chain length | Variable; may increase or decrease activity | Longer chains could enhance hydrophobic interactions but might also introduce steric hindrance, preventing optimal binding. |

| Introduction of other functional groups | Potential for altered or enhanced activity | For example, adding a fluorine atom could alter the electronic properties and metabolic stability. |

Role of Isoindolinone Core Substitutions

The isoindolinone core is a versatile scaffold found in numerous biologically active compounds. nih.gov Substitutions at various positions on this bicyclic ring system can dramatically alter the molecule's properties, including its potency, selectivity, and pharmacokinetic profile.

Studies on related isoindolinone derivatives have shown that the position of substitution is critical. For instance, in a series of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, it was found that the 6-position on the isoindolinone ring was the optimal site for derivatization to achieve potent inhibition of TNF-alpha production. nih.gov This underscores the importance of systematically exploring substitutions around the isoindolinone core of this compound.

| Substitution Position | Potential Impact on Activity | Example from Related Compounds |

| Position 2 (Nitrogen) | Can modulate activity and physical properties. | In many isoindolinone-based compounds, the substituent at the N-2 position is crucial for activity. |

| Positions 4, 5, 6 | Can fine-tune activity and selectivity. | Substitution at the 6-position with an amino group led to the most potent TNF-alpha inhibitor in one study. nih.gov |

| Position 3 | Can influence steric and electronic properties. | The isoindole core itself is considered essential for the anticancer effects of some derivatives. researchgate.net |

Stereochemical Influence on Activity

The 1-hydroxyethyl group at the 7-position of the isoindolinone core introduces a chiral center. This means that this compound can exist as two different stereoisomers, or enantiomers: (R)-7-(1-hydroxyethyl)isoindolin-1-one and (S)-7-(1-hydroxyethyl)isoindolin-1-one. The three-dimensional arrangement of atoms in these enantiomers is different, and this can have a profound impact on their biological activity.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may bind more effectively and have a stronger biological effect than the other. In some cases, one enantiomer may be active while the other is inactive or even has undesirable effects. Therefore, determining the absolute stereochemistry of the active enantiomer is a critical step in drug development. The specific stereoisomer of this compound that is most active will depend on the specific biological target and the geometry of its binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. iupac.org By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.govyoutube.com

In the context of this compound and its derivatives, a QSAR study would involve synthesizing a series of analogs with variations in the hydroxyethyl moiety and substitutions on the isoindolinone core. The biological activity of these compounds would then be measured, and various physicochemical properties (descriptors) of the molecules would be calculated. These descriptors can include parameters related to hydrophobicity (logP), electronics (dipole moment, atomic charges), and sterics (molecular volume, surface area). walisongo.ac.id

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov A successful QSAR model can provide valuable insights into which molecular properties are most important for activity and can guide the design of more potent compounds. For example, a QSAR model might reveal that a certain degree of hydrophobicity and a specific electronic distribution in the isoindolinone ring are key for high activity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational tool used in drug design, particularly when the three-dimensional structure of the biological target is unknown. creative-biolabs.com A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. mdpi.comsapub.org

For this compound and its active analogs, a ligand-based pharmacophore model could be generated by aligning the structures of these molecules and identifying the common chemical features that are essential for their activity. nih.gov This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, potentially identifying novel and structurally diverse compounds with the desired biological activity. biointerfaceresearch.com

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in structure-based drug discovery to understand how a ligand, such as an isoindolin-1-one (B1195906) derivative, might interact with a protein's binding site. nih.gov Studies on a series of isoindolin-1-one-based inhibitors have utilized integrated computational approaches to reveal their binding mechanisms. nih.gov The isoindolin-1-one core is a common substructure in these analyses, and related compounds often exhibit a similar mode of binding within the active sites of target proteins. nih.gov For instance, docking studies have been performed to evaluate isoindolin-1-one derivatives as potential inhibitors for targets like phosphoinositol-3-kinase γ (PI3Kγ) and the urease enzyme. nih.govfigshare.com

The analysis of ligand-protein interactions is crucial for understanding the structural basis of a compound's activity. For derivatives sharing the isoindolin-1-one scaffold, molecular docking has elucidated key interactions within the ATP binding pocket of enzymes like PI3Kγ. nih.gov These interactions are fundamental to the stability of the ligand-protein complex.

Key types of interactions observed for isoindolin-1-one derivatives include:

Hydrogen Bonds : Hydrogen bonds are critical for anchoring ligands in a binding pocket. For example, derivatives have been shown to form hydrogen bonds with the hinge region residues of PI3Kγ, such as Valine 882. nih.gov

Hydrophobic Interactions : These are the most common interactions in protein-ligand complexes and involve contacts between carbon atoms of the ligand and nonpolar residues of the protein. nih.gov The ethylcyclopropane (B72622) moiety of some isoindolin-1-one inhibitors forms hydrophobic interactions with residues like L838, M842, and F965. nih.gov

π-Stacking and π-Sulfur Interactions : The aromatic nature of the isoindolin-1-one ring allows for potential π-stacking interactions with aromatic residues like Phenylalanine. nih.gov Additionally, analogs containing thiazole (B1198619) rings have been noted to form π-sulfur interactions with residues such as Tryptophan 812. nih.gov

Table 1: Predicted Interactions for Isoindolin-1-one Derivatives in PI3Kγ Active Site

| Interaction Type | Ligand Moiety | Interacting Protein Residue | Reference |

|---|---|---|---|

| Hydrogen Bond | Hinge-Binding Motif | Val882 | nih.gov |

| Hydrogen Bond | Pyrrolidine-2-carboxamide | A885 | nih.gov |

| Hydrophobic | Ethylcyclopropane | L838, M842, L845, C869, F965 | nih.gov |

| π-Sulfur | Thiazole Ring | W812 | nih.gov |

Beyond identifying interaction types, computational models are used to predict the binding affinity of a ligand for its target. A common method is the Molecular Mechanics, Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) calculation, which is used to estimate the binding free energy of the protein-ligand complex. nih.gov This approach provides a more quantitative assessment of the ligand's potential potency. For isoindolin-1-one derivatives, MM-PB/GBSA calculations have been employed following molecular docking and dynamics simulations to more accurately assess binding affinity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including molecular geometries, vibrational frequencies, and electronic properties. While specific DFT data for 7-(1-Hydroxyethyl)isoindolin-1-one is not available in the reviewed literature, the methodology is standard for characterizing novel compounds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, defining its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron to a higher energy state. nih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. researchgate.net

An FMO analysis of this compound would calculate the energies of these orbitals and map their distribution across the molecule, revealing the most probable sites for nucleophilic and electrophilic attack. researchgate.netnih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The site for electrophilic attack. | youtube.comresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The site for nucleophilic attack. | youtube.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | An indicator of molecular reactivity and kinetic stability. A smaller gap implies higher reactivity. | researchgate.netnih.gov |

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity. Chemical hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to a harder molecule. Softness is the reciprocal of hardness, so molecules with a small HOMO-LUMO gap are considered soft. These parameters help in understanding the global reactive nature of a compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. While molecular docking provides a static snapshot of the binding pose, MD simulations account for the dynamic nature of both the ligand and the protein. nih.gov This provides a more rigorous evaluation of the stability of the protein-ligand complex.

For isoindolin-1-one derivatives, all-atom MD simulations have been performed to supplement docking studies. nih.gov These simulations track the stability of the complex, with key metrics like the root-mean-square deviation (RMSD) of the ligand and the protein backbone being monitored. Stable complexes generally show ligand RMSD values within 1.0–3.0 Å and protein backbone RMSDs within 2.0–4.5 Å over the course of the simulation. nih.gov Such simulations confirm whether the interactions predicted by docking are maintained over time, thus validating the initial docking pose and providing greater confidence in the binding mode analysis. nih.gov

Virtual Screening for Analog Discovery

Virtual screening has emerged as a powerful computational technique in drug discovery to explore vast chemical libraries and identify promising lead compounds. In the context of isoindolin-1-one scaffolds, which are recognized for their therapeutic potential, virtual screening plays a pivotal role in the discovery of novel analogs with enhanced biological activities.

A notable study focused on the discovery of isoindolin-1-one-based inhibitors of Cyclin-dependent kinase 7 (CDK7), a significant target in breast cancer therapy. nih.gov Researchers utilized a library of 48 isoindolin-1-one derivatives for a virtual screening campaign. nih.govresearchgate.net The primary objective of this computational study was to identify compounds with a high binding affinity for the active site of CDK7. nih.gov

The virtual screening protocol involved several key computational methods:

Molecular Docking: This technique was used to predict the binding orientation and affinity of each isoindolin-1-one analog within the CDK7 active site. The results revealed that the isoindolin-1-one scaffold is a suitable candidate for developing anti-cancer agents, with some ligands exhibiting high binding affinities up to -10.1 kcal/mol. nih.govresearchgate.net It was observed that the presence of halogen and other electron-withdrawing substituents on the isoindolin-1-one core structure had a positive impact on the binding affinity, likely by promoting a conformation that fits optimally into the CDK7 active site. nih.gov

Molecular Dynamics (MD) Simulations: The top-scoring ligands identified through molecular docking were subjected to 100-nanosecond MD simulations to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net The analysis of the root mean square deviation (RMSD) of the ligand and the hydrogen bond occupancy confirmed the stability of the docked poses for the most promising candidates. nih.gov

Fragment Molecular Orbital (FMO) Calculations: FMO calculations were performed to delve deeper into the nature of the binding interactions between the isoindolin-1-one ligands and the amino acid residues of the CDK7 active site. nih.govresearchgate.net These calculations highlighted the key residues, such as LYS41 and LYS139, that contribute significantly to the binding energy. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations were employed to analyze the electronic properties of the most promising isoindolin-1-one analogs. nih.govresearchgate.net These studies revealed that the lead compounds possess high global softness and low global hardness and chemical potential, characteristics of reactive and chemically soft molecules, which is believed to contribute to their anti-cancer activity. nih.govresearchgate.net

The comprehensive virtual screening and subsequent computational analyses successfully identified promising isoindolin-1-one analogs with superior predicted pharmacokinetic properties compared to known CDK7 inhibitors. nih.govresearchgate.net These findings underscore the potential of the isoindolin-1-one moiety as a valuable scaffold for the design and development of effective CDK7 inhibitors for cancer treatment. nih.gov

Future Directions and Therapeutic Implications

Design of Novel Isoindolinone-based Therapeutics

The versatility of the isoindolinone scaffold allows for extensive structural modifications, enabling the design of novel therapeutics with tailored biological activities. Researchers have successfully synthesized and evaluated a wide range of isoindolinone derivatives, demonstrating their potential to interact with various biological targets.

For instance, novel isoindolinone derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are considered important targets in cancer therapy. nih.gov Some of these derivatives have shown significant antiproliferative activities against various cancer cell lines. nih.gov Other research has focused on creating isoindolinone hybrids that act as cyclooxygenase-2 (COX-2) inhibitors, demonstrating potential as anti-inflammatory and analgesic agents. chemicalbook.com

The design of these novel therapeutics often involves a modular approach, where different functional groups are strategically attached to the isoindolinone core to optimize potency, selectivity, and pharmacokinetic properties. This allows for the fine-tuning of the molecule's interaction with its biological target.

Potential for Combination Therapies

The development of resistance to single-agent therapies is a significant challenge in the treatment of diseases like cancer. Combination therapies, which involve the simultaneous or sequential administration of multiple therapeutic agents, offer a promising strategy to overcome this challenge. Isoindolinone-based compounds are being explored for their potential use in such combination regimens.

For example, certain isoindolinone derivatives have been investigated in combination with existing anticancer agents. Patents have been filed for the use of specific isoindolinone derivatives in combination with other anticancer drugs, suggesting a synergistic effect in treating EGFR-mutated cancers. nih.govgoogle.com Clinical trials have also been initiated to evaluate the efficacy of combination immunotherapy, which could potentially include isoindolinone-based immunomodulators, in treating various cancers. clinicaltrials.gov The rationale behind these combinations is to target multiple signaling pathways involved in tumor growth and survival, thereby increasing the therapeutic efficacy and potentially reducing the likelihood of drug resistance.

Development of 7-(1-Hydroxyethyl)isoindolin-1-one as a Lead Compound

While the broader class of isoindolinone derivatives has been extensively studied, there is limited publicly available scientific literature specifically detailing the synthesis, biological evaluation, or development of this compound as a lead compound. Its existence is confirmed by its CAS number 773-65-9, and it is available from commercial suppliers. chemicalbook.combldpharm.comchemicalbook.com

Based on the known biological activities of the isoindolinone scaffold, this compound holds potential as a valuable starting point for the development of new therapeutic agents. The hydroxyethyl (B10761427) group at the 7-position offers a handle for further chemical modifications, allowing for the creation of a library of derivatives. These derivatives could then be screened for a variety of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects. The development of this compound as a lead would necessitate comprehensive studies to determine its specific biological targets and to optimize its structure to enhance its therapeutic potential.

Addressing Challenges in Drug Discovery for Isoindolinone Scaffolds

Despite the therapeutic promise of isoindolinone scaffolds, there are several challenges that need to be addressed in the drug discovery process. One of the primary challenges lies in the synthesis and functionalization of the isoindolinone core. Developing efficient and stereoselective synthetic methods to introduce diverse substituents at various positions of the scaffold is crucial for generating chemical diversity and for structure-activity relationship (SAR) studies. nih.gov

Another challenge is to achieve selectivity for the desired biological target to minimize off-target effects and potential toxicity. The planar nature of the isoindolinone ring system can sometimes lead to interactions with multiple targets. Therefore, careful molecular design and optimization are required to develop highly selective inhibitors.

Furthermore, ensuring favorable drug-like properties, such as solubility, metabolic stability, and oral bioavailability, is a critical aspect of the drug development process. Researchers are continuously exploring new synthetic strategies and formulation approaches to overcome these hurdles and to unlock the full therapeutic potential of the isoindolinone scaffold.

Q & A

Q. How can surface adsorption studies of this compound on indoor materials inform environmental chemistry research?

- Methodological Answer : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on common surfaces (paint, PVC). Correlate findings with computational models (molecular dynamics simulations) to predict long-term environmental impacts. Report data in SI units with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.